molecular formula C14H12N4O B2630368 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-11-5

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2630368
CAS No.: 81000-11-5
M. Wt: 252.277
InChI Key: XOPHPVPLGMSODQ-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1,4-dihydropyrano[2,3-c]pyrazole class, a family of N-containing fused heterocycles renowned for a wide spectrum of biological activities . The structure integrates pyrazole and pyran rings, making it a versatile precursor for developing novel therapeutic agents. Researchers are exploring this compound and its derivatives for numerous pharmacological applications. These heterocyclic scaffolds have demonstrated potential in anticancer research, showing cytotoxic activity against various human tumor cell lines such as prostate adenocarcinoma (PC-3), ovarian cancer (SKOV-3), cervical cancer (HeLa), and lung carcinoma (A549) . The core structure is also investigated for its anti-inflammatory, antimicrobial, and antioxidant properties . Notably, closely related analogues have shown potent vasorelaxant and antihypertensive effects by acting as L-type calcium channel blockers, a mechanism similar to the drug nifedipine but with, in some cases, superior computational binding affinity . This makes it a promising candidate for cardiovascular disease research. The molecular framework is characterized by key functional groups, including the amino and carbonitrile moieties, which can be utilized for further chemical modifications. Its properties are often explored using advanced computational methods, including Density Functional Theory (DFT) to calculate global reactivity descriptors and molecular docking studies to predict binding interactions with enzymatic targets . This compound is intended for research use in laboratory settings only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-6,12H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPHPVPLGMSODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the four-component reaction of hydrazine hydrate, ethyl acetoacetate, aryl aldehyde, and malononitrile. This reaction can be carried out under solvent-free conditions or in the presence of a green catalyst such as nano-eggshell/Ti (IV) . The reaction conditions are generally mild, with room temperature being sufficient for the reaction to proceed .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are often derivatives with enhanced biological activities, such as improved antimicrobial or anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a promising anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, research indicated that it could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group enhance its potency against specific cancer types .

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Corrosion Inhibition

Corrosion Inhibitor for Carbon Steel
this compound has been investigated as an effective corrosion inhibitor for carbon steel in acidic environments. Experimental studies have shown that it significantly reduces the corrosion rate in 1 M hydrochloric acid solutions. The inhibition efficiency is attributed to the adsorption of the compound on the metal surface, forming a protective barrier that prevents further corrosion .

Theoretical Studies
Computational analyses complement experimental findings by providing insights into the adsorption mechanisms and energy profiles associated with the compound's interaction with metal surfaces. Density functional theory (DFT) calculations have been utilized to predict the electronic properties and reactivity of this compound as a corrosion inhibitor .

Material Science

Catalytic Applications
The compound has been explored for its potential use in catalysis, particularly in metal-organic frameworks (MOFs). Its incorporation into MOF structures enhances catalytic activity due to increased surface area and porosity. These materials have shown promise in facilitating various organic transformations under mild conditions .

Application Area Details
Medicinal Chemistry Anticancer and antimicrobial properties; SAR studies indicate structural modifications enhance activity.
Corrosion Inhibition Effective inhibitor for carbon steel; experimental and theoretical studies confirm its efficacy.
Material Science Potential use in catalysis within MOF structures; enhances catalytic performance in organic reactions.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
  • Corrosion Study : Another research article reported that the compound achieved over 90% inhibition efficiency at optimal concentrations when tested in acidic media, showcasing its potential as a commercial corrosion inhibitor .
  • Catalysis Research : Recent advancements have shown that incorporating this compound into MOFs can lead to enhanced catalytic activities for reactions such as esterification and oxidation processes .

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation . Additionally, it can act as a calcium channel blocker, inducing vasorelaxant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, synthetic yields, physical properties, and biological activities:

Compound Name & Structure Modifications Yield (%) Melting Point (°C) Purity (%) Key Biological Activity/Notes References
6-Amino-4-(5-methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (11i) 47 N/A 99.82 PDE2 inhibitor; optimized substituents for potency
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 80 170.7–171.2 99.66 High yield; chlorophenyl enhances lipophilicity
6-Amino-4-(2-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile N/A N/A N/A Vasorelaxant via L-type calcium channel blockade
6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 70–90 162.9–189.2 N/A Fluorophenyl improves metabolic stability
6-Amino-4-(3-(benzyloxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile N/A N/A N/A Benzyloxy group increases steric bulk
6-Amino-4-(2,4-dimethoxy-phenyl)-3-methyl-1-p-tolyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile N/A N/A N/A Dimethoxy groups enhance solubility

Physicochemical Properties

  • Melting Points : Correlate with molecular symmetry; derivatives with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>170°C) .
  • Purity : HPLC purity exceeds 99% for most analogs, critical for pharmacological evaluation .

Key Research Findings

Substituent-Driven Activity : Trifluoromethyl and benzyloxy groups significantly enhance PDE2 inhibition, while nitro groups favor vasorelaxation .

Synthetic Optimization : Ultrasound-assisted methods reduce reaction times (≤1 hour) compared to conventional heating (6–8 hours) .

Safety Profiles: Derivatives like 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile comply with GHS safety standards, showing low acute toxicity .

Biological Activity

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical structure, biological properties, and relevant case studies that highlight its potential applications.

Molecular Formula and Weight

  • Molecular Formula : C14_{14}H12_{12}N4_{4}O
  • Molecular Weight : 240.27 g/mol

Structural Characteristics

The compound features a dihydropyrano-pyrazole framework, characterized by the following structural components:

  • A pyrano ring fused to a pyrazole.
  • An amino group at the 6-position.
  • A methyl group at the 3-position.
  • A phenyl group at the 4-position.

The compound is soluble in organic solvents, with moderate stability under standard laboratory conditions. Its reactivity can be attributed to the presence of the carbonitrile group, which may participate in further chemical transformations.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Animal models of inflammation revealed that treatment with this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induces apoptosis and inhibits cell proliferation:

Cell Line IC50 (µM)
MCF-710
HeLa15

These results warrant further investigation into its mechanisms of action and therapeutic potential.

Case Study 1: Synthesis and Characterization

A study published in ResearchGate detailed the synthesis of this compound using a multi-step reaction involving cyclization of appropriate precursors. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Evaluation

Another research article evaluated the biological activity of several derivatives of this compound. The study found that modifications to the phenyl group significantly influenced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .

Q & A

Advanced Research Question

  • Electrochemical sensors : Introducing 3,4-dihydroxyphenyl groups improves electron transfer kinetics, enabling cysteine detection at 0.2 µM in the presence of paracetamol .
  • Anticancer activity : Substitution with halogenated aryl groups (e.g., 4-bromo-2-fluorophenyl) increases RalA GTPase inhibition (IC50_{50} = 1.2 µM) by enhancing hydrophobic interactions with the protein’s Switch II domain .

How are contradictions in experimental data (e.g., varying bioactivity across studies) resolved?

Advanced Research Question
Discrepancies in bioactivity often arise from:

  • Stereochemical variations : Enantiomeric purity (e.g., RR- vs. SS-configurations) impacts AKR1C3 inhibition efficacy .
  • Crystallographic disorder : Disordered phenyl rings in X-ray data (occupancy 0.55 vs. 0.45) may lead to misinterpretation of binding modes .
    Resolution involves chiral HPLC separation, crystallographic refinement, and comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .

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